Cas no 321998-61-2 (N-(4-Chlorobenzyl)-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide)

N-(4-Chlorobenzyl)-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide structure
321998-61-2 structure
Product Name:N-(4-Chlorobenzyl)-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
CAS No:321998-61-2
MF:C21H14ClF3N4OS
MW:462.875272274017
CID:5017457
Update Time:2023-08-25

N-(4-Chlorobenzyl)-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorobenzyl)-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
    • N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
    • N-(4-Chlorobenzyl)-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
    • Inchi: 1S/C21H14ClF3N4OS/c22-15-8-6-13(7-9-15)10-26-19(30)16-11-27-29(18(16)21(23,24)25)20-28-17(12-31-20)14-4-2-1-3-5-14/h1-9,11-12H,10H2,(H,26,30)
    • InChI Key: ZQBVBWNYEJVNGG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CNC(C1C=NN(C2=NC(=CS2)C2C=CC=CC=2)C=1C(F)(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 614
  • XLogP3: 5.2
  • Topological Polar Surface Area: 88
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